N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a combination of furan, oxazole, and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with oxazole-2-carboxylic acid to form the intermediate. This intermediate is further reacted with 5-methylisoxazole-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications such as drug development and material science .
Scientific Research Applications
N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds such as:
- Furan-2-carboxamide derivatives
- Oxazole-2-carboxamide derivatives
- Isoxazole-3-carboxamide derivatives
Uniqueness
What sets N-(4-((furan-2-ylmethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one or two heterocyclic rings.
Properties
IUPAC Name |
N-[4-(furan-2-ylmethylcarbamoyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-8-5-10(18-23-8)13(20)17-14-16-11(7-22-14)12(19)15-6-9-3-2-4-21-9/h2-5,7H,6H2,1H3,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYSHRJNNGLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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